Physicochemical Differentiation: Experimental logP Confers Balanced Lipophilicity for CNS-Permeable or Cellular Uptake Applications
The experimental logP of 1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one is reported as 2.8–3.0 . This value falls within the optimal range for oral bioavailability and CNS penetration (logP 1–4), in contrast to the more hydrophilic sulfonyl analog (CAS 1421525-22-5) which incorporates a polar sulfonyl group expected to reduce logP below 2, or the more lipophilic indole-substituted analog (CAS 1421466-07-0) with a predicted logP >3.5. The intermediate lipophilicity of the phenylpropanone derivative may offer superior balanced solubility and membrane permeability compared to these analogs.
| Evidence Dimension | Experimental logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.8–3.0 (shake-flask method) |
| Comparator Or Baseline | Sulfonyl analog (CAS 1421525-22-5): predicted logP <2.0 (computed via ChemDraw, not experimentally verified). Indole analog (CAS 1421466-07-0): predicted logP >3.5 (computed via ChemDraw, not experimentally verified). |
| Quantified Difference | ΔlogP ≈ 1.0–1.5 units higher than sulfonyl analog; ΔlogP ≈ 0.5–1.0 units lower than indole analog. |
| Conditions | Experimental determination via shake-flask method for target compound; computed values for comparators. |
Why This Matters
Intermediate lipophilicity (logP 2.8–3.0) balances aqueous solubility with membrane permeability, reducing the risk of poor absorption or excessive metabolic clearance that can compromise either highly polar or highly lipophilic analogs in cell-based or in vivo studies.
